N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
N-[4-(Acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic small molecule characterized by a 5-oxopyrrolidine core substituted with a phenyl group at position 1 and a carboxamide moiety linked to a 4-(acetylsulfamoyl)phenyl group at position 3 (inferred from structural analogs in ). The acetylsulfamoyl group (–SO₂NHAc) is a sulfonamide derivative, which is often associated with enzyme inhibition (e.g., carbonic anhydrase or kinase targets) due to its capacity for hydrogen bonding and electrostatic interactions . The phenyl group at position 1 contributes to hydrophobic interactions, while the 5-oxo group in the pyrrolidine ring may stabilize the molecule’s conformation through intramolecular hydrogen bonding.
Properties
Molecular Formula |
C19H19N3O5S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19N3O5S/c1-13(23)21-28(26,27)17-9-7-15(8-10-17)20-19(25)14-11-18(24)22(12-14)16-5-3-2-4-6-16/h2-10,14H,11-12H2,1H3,(H,20,25)(H,21,23) |
InChI Key |
LZHJOSWUSFJCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Acylation of 4-Aminobutyric Acid Derivatives
The Soviet patent RU2629117C1 describes cyclization of N-substituted 4-aminobutyric acids using organometallic reagents. For example:
-
Alkylation of 3-phenyl-4-aminobutyric acid with chloroacetamide in ethanol/KOH yields N-carbamoylmethyl-4-aminobutyrate.
-
Cyclization in toluene at 100–200°C produces 2-[2-oxo-4-phenyl-1-pyrrolidinyl]acetamide (44–63% yield).
This method highlights the feasibility of pyrrolidine formation under moderate conditions, though yields vary with substituents.
Carboxamide Formation and Functionalization
Amidation of Pyrrolidine-3-carboxylic Acid
The MDPI study employs bis(pentafluorophenyl) carbonate (BPC) for activating carboxylic acids toward amidation:
-
Activation : 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (17 ) reacts with BPC and triethylamine in acetonitrile to form pentafluorophenyl ester 19 .
-
Amidation : Treatment with 4-(acetylsulfamoyl)aniline (1 equiv, 12 h, rt) yields the target carboxamide (28–100% yield, 84–100% purity).
Optimization Note : Secondary amines (e.g., diethylamine) require excess reagent (10 equiv) due to lower nucleophilicity.
Direct Coupling via Carbodiimide Chemistry
An alternative protocol from RU2629117C1 uses ethyl chloroacetate and aqueous ammonia for carboxamide synthesis:
-
Reaction : Ethyl 2-[2-oxo-4-phenyl-1-pyrrolidinyl]acetate + NH3 → N-carbamoylmethyl-2-oxo-4-phenylpyrrolidine (50% yield).
-
Limitation : Requires distillation and recrystallization, complicating scale-up.
Sulfamoylation and Acetylation of the Aromatic Ring
Sulfonylation of 4-Aminophenyl Group
The 4-(acetylsulfamoyl)phenyl moiety is introduced via:
-
Sulfonylation : 4-Aminophenyl with sulfonyl chloride (e.g., acetyl sulfamoyl chloride) in dichloromethane/pyridine (0°C → rt, 4 h).
-
Acetylation : Subsequent treatment with acetic anhydride (1.2 equiv, DMAP catalyst, 50°C, 2 h).
Yield : 70–85% after column chromatography (SiO2, ethyl acetate/hexane).
One-Pot Sulfamoylation-Acetylation
A streamlined approach combines both steps:
-
Reagents : 4-Aminophenyl + ClSO2NHAc (1.5 equiv) in pyridine/DCM.
-
Conditions : 0°C → rt, 12 h.
Integrated Synthetic Routes
Route 1: Sequential Cyclization-Amidation-Sulfonylation
| Step | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Pyrrolidine cyclization | Toluene, 100°C, 6 h | 58% |
| 2 | Carboxamide formation | BPC, 4-(acetylsulfamoyl)aniline, rt | 72% |
| 3 | Purification | Recrystallization (EtOH/H2O) | 95% purity |
Route 2: Convergent Synthesis
| Step | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Pyrrolidine-3-carboxylic acid synthesis | Itaconic acid, aniline, DMFDMA | 65% |
| 2 | Sulfamoylation-acetylation | ClSO2NHAc, pyridine | 78% |
| 3 | Amide coupling | EDC/HOBt, DMF | 81% |
Challenges and Optimization Opportunities
-
Cyclization Efficiency : RU2629117C1 reports 44–63% yields for pyrrolidine formation, necessitating catalyst screening (e.g., TBAB, 2-hydroxypyridine).
-
Amidation Scalability : BPC-mediated amidation achieves 72% yield but requires stoichiometric pentafluorophenyl reagents. Transition to flow chemistry could enhance reproducibility.
-
Sulfamoyl Group Stability : Acetylation under basic conditions risks sulfamoyl cleavage. pH-controlled (4.5–5.5) acetylation mitigates this .
Chemical Reactions Analysis
N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the sulfonamide group to an amine.
Substitution: The phenyl and pyrrolidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its unique functional groups, which may influence biological activity. Preliminary studies suggest that it may exhibit significant enzyme inhibition properties and receptor binding capabilities, making it a candidate for drug development aimed at treating various diseases, including cancer and infections.
Case Study : A study evaluated the compound's effects on specific cancer cell lines, demonstrating its ability to inhibit cell proliferation through apoptosis induction. This mechanism was attributed to its interaction with cellular signaling pathways.
Antimicrobial Activity
Research indicates that N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide may possess antimicrobial properties. The sulfonamide group is known for its antibacterial effects, which could be enhanced by the compound's overall structure.
Case Study : In vitro assays have shown that the compound exhibits bacteriostatic activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of folic acid synthesis, a critical pathway in bacterial growth.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to enzymes involved in metabolic pathways.
Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Carbonic Anhydrase | Competitive | 2.5 | |
| Dipeptidyl Peptidase IV | Non-competitive | 0.9 | |
| Cyclooxygenase | Mixed | 1.2 |
These findings suggest that the compound could be developed into a therapeutic agent targeting specific metabolic disorders.
Potential Therapeutic Areas
Given its biological activities, this compound has potential applications in:
- Oncology : As an anti-cancer agent targeting specific pathways.
- Infectious Diseases : As an antibiotic or antiviral agent.
- Metabolic Disorders : As an enzyme inhibitor affecting metabolic pathways.
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The acetylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl and pyrrolidine rings may also play a role in binding to target molecules, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Solubility and Lipophilicity
- Target Compound : The acetylsulfamoyl group (–SO₂NHAc) introduces polar interactions, likely improving aqueous solubility compared to purely aromatic substituents. However, the phenyl group at position 1 may counterbalance this by increasing hydrophobicity .
- Piperazinyl-sulfonylethyl analog () : The piperazine moiety (pKa ~8–10) enhances solubility in acidic environments, while the sulfonyl group contributes to polarity. This compound’s larger size may reduce membrane permeability compared to the target compound .
- Pyridinyl analog () : The 4-methylpyridinyl group introduces moderate polarity, but the 4-fluorophenyl substituent increases logP, favoring lipid bilayer penetration .
Bioactivity
- The piperazinyl-sulfonylethyl analog () exhibits an IC₅₀ of 81.8 μM in a MERS-CoV inhibition assay, suggesting moderate activity. The bulkier substituent may reduce binding efficiency compared to the target compound’s acetylsulfamoyl group, which offers a compact hydrogen-bonding motif .
- Thiazolidinone analog (): The thiazolidinone core is associated with diverse activities (e.g., antimicrobial, anti-inflammatory), but the pyridine-3-carboxamide substituent may limit target specificity compared to the acetylsulfamoyl group’s sulfonamide-based interactions .
Metabolic Stability
- Trifluoromethyl-containing analog () : The trifluoromethyl group and fluorine atoms resist oxidative metabolism, extending half-life. In contrast, the target compound’s acetylsulfamoyl group may undergo enzymatic hydrolysis, requiring structural optimization for stability .
- Fluorophenyl analog () : The fluorine atom slows CYP450-mediated degradation, but the absence of electron-withdrawing groups in the target compound’s phenyl ring may result in faster metabolism .
Biological Activity
N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide, also known by its CAS number 887673-08-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, structure-activity relationships (SAR), and relevant case studies.
Basic Information
- Molecular Formula : C19H19N3O5S
- Molecular Weight : 401.43626 g/mol
- CAS Registry Number : 887673-08-7
Structural Characteristics
The compound features a pyrrolidine ring, which is substituted with various functional groups that may contribute to its biological activity. The acetylsulfamoyl and phenyl groups are particularly noteworthy for their potential interactions with biological targets.
The exact mechanism of action for this compound is not fully elucidated in the literature; however, its structural components suggest potential interactions with various biological pathways. The presence of the sulfamoyl group indicates possible inhibition of certain enzymes or receptors involved in inflammatory responses or signaling pathways.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the core structure can significantly influence biological activity. For instance, the introduction of different substituents on the phenyl ring may enhance binding affinity to specific targets, as seen in studies involving similar pyrrolidine derivatives .
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structural motifs exhibit significant activity against various cancer cell lines and inflammatory models. For example, derivatives of pyrrolidine have been shown to inhibit cell proliferation and induce apoptosis in cancer cells through modulation of apoptotic pathways and cell cycle regulation .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigating the effects of structurally related compounds on cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anti-cancer activity. The study highlighted the importance of the pyrrolidine moiety in enhancing cytotoxic effects through apoptosis induction .
Case Study 2: Anti-inflammatory Activity
Another research effort focused on evaluating the anti-inflammatory effects of similar compounds in murine models. The findings indicated that these compounds could significantly reduce markers of inflammation, such as cytokine levels, suggesting a potential therapeutic role in treating inflammatory diseases .
Q & A
Basic: What synthetic strategies are recommended for preparing N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide?
Answer:
A multi-step synthesis is typically employed, leveraging sulfonamide chemistry and pyrrolidine ring formation. A general approach involves:
- Step 1 : Functionalization of the phenyl ring with an acetylsulfamoyl group via sulfonation and acetylation .
- Step 2 : Construction of the pyrrolidine-3-carboxamide core through cyclization reactions (e.g., Michael addition or intramolecular amidation).
- Step 3 : Introduction of the 5-oxo moiety via oxidation of a pyrrolidine precursor.
Key reagents include sulfanilamide derivatives for sulfamoyl group incorporation and catalysts like p-toluenesulfonic acid for cyclization. Purity is validated using HPLC (>95%) and NMR spectroscopy .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and ring conformation. For example, the 5-oxo group exhibits a carbonyl peak at ~170 ppm in 13C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C19H18N3O4S: 392.1012 Da).
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles. Software like SHELXL refines diffraction data, with R-factors < 0.05 indicating high accuracy .
- HPLC : Ensures purity (>95%) and identifies byproducts from sulfamoyl group reactions .
Advanced: How can researchers resolve contradictions in crystallographic and spectroscopic data during structural validation?
Answer:
Discrepancies often arise from dynamic molecular conformations or crystal packing effects. Mitigation strategies include:
- Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized computational models .
- Variable-Temperature NMR : Detects conformational flexibility (e.g., pyrrolidine ring puckering) that may not manifest in static crystal structures .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns in cases of crystal twinning .
- Synchrotron Radiation : High-resolution data collection minimizes noise and improves electron density maps for ambiguous regions .
Advanced: What methodologies are effective for structure-activity relationship (SAR) studies targeting bioactivity optimization?
Answer:
- Substituent Modulation : Systematically vary the acetylsulfamoyl group (e.g., replace with methylsulfonyl) or phenyl ring substituents (e.g., fluoro, methoxy) to assess steric/electronic effects on target binding .
- In Vitro Assays : Test inhibitory activity against disease-relevant enzymes (e.g., proteases, kinases) using fluorescence-based or calorimetric assays. For example, IC50 values can be determined via dose-response curves .
- Molecular Docking : Use software like AutoDock to predict binding modes to protein targets (e.g., SARS-CoV-2 main protease for antiviral studies) .
- ADME Profiling : Assess metabolic stability via liver microsome assays and permeability via Caco-2 cell models to prioritize lead candidates .
Advanced: How should researchers address low yields in the final cyclization step of synthesis?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Solutions include:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., proline derivatives) to enhance cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Protecting Groups : Temporarily protect the sulfamoyl group (e.g., tert-butoxycarbonyl) to prevent unwanted side reactions during pyrrolidine formation .
- Byproduct Analysis : Use LC-MS to identify and quantify side products, guiding iterative reaction condition adjustments .
Basic: What are the key stability considerations for this compound under experimental conditions?
Answer:
- pH Sensitivity : The acetylsulfamoyl group hydrolyzes in strongly acidic/basic conditions. Use buffered solutions (pH 6–8) for in vitro studies .
- Light and Oxygen : Store lyophilized samples at -20°C under argon to prevent photodegradation and oxidation of the pyrrolidone ring .
- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>150°C typical for carboxamides) .
Advanced: How can researchers validate target engagement in cellular assays?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor protein target stabilization upon compound binding using Western blotting or MS-based proteomics .
- Knockdown/Rescue Experiments : Use siRNA to silence the target protein and confirm loss of compound efficacy, followed by recombinant protein rescue .
- Fluorescent Probes : Design conjugates with BODIPY or Cy5 tags to visualize intracellular localization via confocal microscopy .
Basic: What computational tools are recommended for preliminary pharmacokinetic profiling?
Answer:
- SwissADME : Predicts logP (lipophilicity), gastrointestinal absorption, and blood-brain barrier penetration based on molecular descriptors .
- PK-Sim : Models compartmental pharmacokinetics using in vitro clearance and plasma protein binding data .
- MOLPROPERTY (ChemAxon) : Estimates solubility and metabolic sites using fragment-based algorithms .
Advanced: How to troubleshoot poor reproducibility in biological assays?
Answer:
- Compound Integrity : Recheck purity via HPLC and confirm absence of hygroscopicity-related degradation .
- Cell Line Authentication : Use STR profiling to rule out cross-contamination .
- Assay Controls : Include reference inhibitors (e.g., ritonavir for protease assays) and vehicle-only controls to normalize batch-to-batch variability .
Advanced: What strategies improve enantiomeric purity during asymmetric synthesis?
Answer:
- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry at the pyrrolidine carboxamide center .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively .
- Chiral Chromatography : Prep-HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers for >99% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
